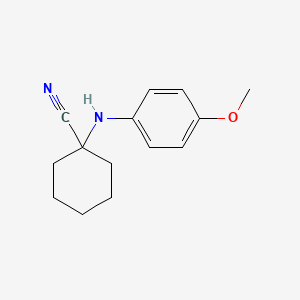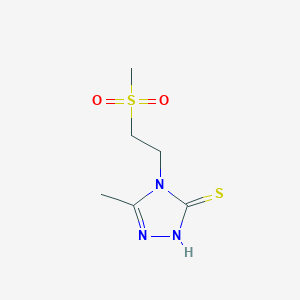
1-((4-Méthoxyphényl)amino)cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyanilino)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C14H17NO. It is known for its unique structure, which includes a methoxyphenyl group attached to an aminocyclohexanecarbonitrile moiety.
Applications De Recherche Scientifique
1-(4-Methoxyanilino)cyclohexane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound may serve as a probe or reagent in biochemical assays and studies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyanilino)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with cyclohexanecarbonitrile in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like ethanol or methanol to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of 1-(4-Methoxyanilino)cyclohexane-1-carbonitrile may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization or chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyanilino)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Mécanisme D'action
The mechanism by which 1-(4-Methoxyanilino)cyclohexane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application .
Comparaison Avec Des Composés Similaires
- 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
- 1-(4-Methoxyphenyl)amino)cyclohexane
- 1-(4-Methoxyphenyl)amino)cyclohexanol
Uniqueness: 1-(4-Methoxyanilino)cyclohexane-1-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
1-(4-methoxyanilino)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-17-13-7-5-12(6-8-13)16-14(11-15)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPFXMNSDKCUPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(CCCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325797 |
Source


|
| Record name | 1-(4-methoxyanilino)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816272 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70441-14-4 |
Source


|
| Record name | 1-(4-methoxyanilino)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B2363367.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363368.png)
![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)
![N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2363372.png)
![4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B2363373.png)


![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2363378.png)

![N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide](/img/structure/B2363382.png)
![3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2363383.png)

